molecular formula C12H15NO3 B5013011 2-[acetyl(ethyl)amino]-5-methylbenzoic acid

2-[acetyl(ethyl)amino]-5-methylbenzoic acid

Cat. No. B5013011
M. Wt: 221.25 g/mol
InChI Key: NBKAIGHQPZGXLF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds closely related to 2-[acetyl(ethyl)amino]-5-methylbenzoic acid often involves multi-step reactions with specific precursors. For example, the synthesis of 3,5-dichloro-6-ethyl-2,4-dihydroxybenzoic acid, an aromatic constituent of a macrolide antibiotic, from ethyl 2-pentenoate and ethyl acetoacetate through a five-step process with a 41% overall yield highlights the complexity and efficiency of synthesis methods for such compounds (Alexy & Scharf, 1991).

Molecular Structure Analysis

The molecular structure of compounds similar to this compound is often characterized using various spectroscopic techniques. For instance, the structure of N-acetylated derivatives of ethyl 3-amino-1H-pyrazole-4-carboxylate was studied using HPLC, X-ray, FT-IR, (1)H-NMR, (13)C-NMR, and MS, providing detailed insights into the molecular configuration and the effects of acetylation (Kusakiewicz-Dawid et al., 2007).

Chemical Reactions and Properties

Chemical reactions involving compounds similar to this compound reveal their reactivity and the possibility of generating new compounds. For example, reactions of aminobenzoic acids with α,β-acetylenic γ-hydroxy nitriles led to the synthesis of a new class of unnatural amino acids, showcasing the diverse reactivity and potential for creating novel molecules (Trofimov et al., 2009).

Physical Properties Analysis

The physical properties of similar compounds are crucial for understanding their behavior and potential applications. The solvent-dependent formation of coordination polymers from cobalt complexes of 3,5-dinitrobenzoic acid and 3,5-dinitro-4-methylbenzoic acid with 4,4'-bipyridine illustrates how solvents influence the self-assembly and structural characteristics of these compounds, affecting their physical properties (Pedireddi & Varughese, 2004).

Chemical Properties Analysis

The chemical properties of this compound-like compounds are defined by their functional groups and molecular structure. Studies on the reactions and stability of such compounds provide insights into their chemical behavior. For instance, the research on the synthesis and characterization of new 1,2,3-triazole, amic acids, imides, and isoimides from ethyl-p-aminobenzoate demonstrates the versatility and reactivity of these compounds, highlighting their potential for various chemical applications (Al-Majidi & Saeed, 2013).

Safety and Hazards

The safety and hazards of “2-[acetyl(ethyl)amino]-5-methylbenzoic acid” would depend on its specific properties. As a general rule, compounds containing carboxylic acid and amine groups can cause skin and eye irritation, and may be harmful if swallowed or inhaled .

Future Directions

The future directions for “2-[acetyl(ethyl)amino]-5-methylbenzoic acid” could involve its use in the synthesis of more complex molecules, such as peptides or heterocyclic compounds . It could also be studied for potential applications in medicine or other fields .

properties

IUPAC Name

2-[acetyl(ethyl)amino]-5-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-4-13(9(3)14)11-6-5-8(2)7-10(11)12(15)16/h5-7H,4H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBKAIGHQPZGXLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=C(C=C(C=C1)C)C(=O)O)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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